Ciprofloxacin hexahydrate is a derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. Ciprofloxacin is effective against a variety of bacterial infections, including those affecting the respiratory tract, urinary tract, and skin. The compound is commonly administered in various forms, such as oral tablets, intravenous injections, and topical solutions for eye and ear infections. The hexahydrate form indicates the presence of six molecules of water associated with each molecule of ciprofloxacin, which can influence its solubility and stability.
Ciprofloxacin was first approved by the U.S. Food and Drug Administration in 1987 and has since become one of the most frequently prescribed antibiotics globally. Its chemical structure is based on the core structure of fluoroquinolones, modified to enhance its antibacterial activity and broaden its spectrum of action against Gram-negative bacteria.
Ciprofloxacin hexahydrate falls under the category of fluoroquinolone antibiotics. It is classified as a second-generation fluoroquinolone, which typically have improved potency and a broader spectrum of activity compared to first-generation fluoroquinolones.
The synthesis of ciprofloxacin hexahydrate involves several key steps:
This method emphasizes high yield and purity while minimizing by-products such as positional isomers and impurities from decarboxylation reactions .
The molecular formula for ciprofloxacin hexahydrate is .
The structural representation includes a bicyclic system with a piperazine ring that contributes to its antibacterial properties .
Ciprofloxacin can undergo various chemical reactions:
These reactions are crucial for understanding its stability and formulation in pharmaceutical preparations.
Ciprofloxacin exerts its antibacterial effect primarily through:
This mechanism makes ciprofloxacin effective against both Gram-negative and some Gram-positive bacteria .
These properties are essential for determining its pharmacokinetics and formulation strategies.
Ciprofloxacin hexahydrate is utilized in various scientific and medical applications:
The development of fluoroquinolones represents a cornerstone in medicinal chemistry, evolving from early quinolone scaffolds to modern broad-spectrum antibiotics. The first-generation quinolones, exemplified by nalidixic acid (1962), featured a naphthyridine core with limited antibacterial activity. Structural refinements in the 1980s introduced fluorine at C-6 and piperazine at C-7, yielding second-generation fluoroquinolones with enhanced Gram-negative coverage. Ciprofloxacin, patented by Bayer in 1983, emerged as a paradigm-shifting molecule due to its bicyclic structure, fluorine atom, and piperazine moiety [2] [6]. This design enabled dual inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. The synthesis of ciprofloxacin hexahydrate further optimized bioavailability by stabilizing the crystalline lattice through water incorporation, a strategy informed by X-ray crystallography studies that revealed zwitterionic behavior in the solid state [8].
Table 1: Evolution of Fluoroquinolone Synthesis
Generation | Time Period | Representative Compound | Key Synthetic Advancements |
---|---|---|---|
1st | 1960s | Nalidixic acid | Quinolone core via Gould-Jacobs reaction |
2nd | 1980s | Ciprofloxacin | C-6 fluorination; C-7 piperazine modification |
3rd/4th | 1990s–2000s | Moxifloxacin | C-8 methoxy group; tricyclic scaffolds |
The Gould–Jacobs reaction remains pivotal for constructing the quinolone core of ciprofloxacin. This multistep sequence begins with condensation of 2,4-dichloro-5-fluoroaniline with diethyl ethoxymethylenemalonate (DEM) at 120°C, forming an anilinomethylenemalonate intermediate. Subsequent thermal cyclization at 250°C–300°C generates the quinoline ester via an intramolecular electrophilic substitution [9]. Hydrolysis of the ester with aqueous NaOH yields the carboxylic acid, which undergoes decarboxylation upon heating [3] [6]. For ciprofloxacin, the critical C-7 piperazine introduction employs nucleophilic aromatic substitution (SNAr) on the intermediate 7-chloro-quinolone under high pressure (3–5 bar), followed by acidification to precipitate the hydrochloride salt [6]. Hydrate formation occurs during recrystallization from water-alcohol mixtures, where water molecules occupy interstitial sites in the zwitterionic crystal lattice [8].
Table 2: Optimization Parameters in Gould–Jacobs Reaction for Ciprofloxacin
Reaction Step | Key Variables | Optimal Conditions | Impact on Yield |
---|---|---|---|
Condensation | Temperature; DEM stoichiometry | 120°C; 1.2 eq DEM | >85% intermediate |
Cyclization | Solvent; duration | Diphenyl ether; 30 min | 90% quinoline ester |
Piperazine addition | Pressure; base | 4 bar; triethylamine | 75%–80% crude product |
Hydrate crystallization | Water:ethanol ratio; cooling rate | 1:3 v/v; 0.5°C/min | 95% pure hexahydrate |
Ciprofloxacin hexahydrate crystallization relies on precise control of solvent polarity, temperature gradient, and ionic strength. The zwitterionic nature of ciprofloxacin (pKa values: carboxylic acid ~6.1, piperazine ~8.7) dictates solubility dependence on pH and solvent composition. Water-miscible solvents like ethanol or isopropanol act as antisolvents, reducing dielectric constant to promote hydrate nucleation [4] [7]. Industrial purification employs a three-step protocol:
Table 3: Solubility of Ciprofloxacin in Selected Solvents (298.15 K)
Solvent | Mole Fraction (×10⁻⁶) | Hansen δ (MPa¹/²) | Dominant Interaction |
---|---|---|---|
Water | 4.11 | 47.8 | Hydrogen bonding |
Methanol | 38.2 | 29.7 | H-bonding/polarity |
Ethanol | 15.6 | 26.5 | Polarity |
Dimethyl sulfoxide (DMSO) | 420 | 26.7 | Dipole-dipole |
Polyethylene glycol 600 | 1550 | 19.6 | Dispersion forces |
Counter-ions critically influence the crystal packing, hydration stability, and dissolution kinetics of ciprofloxacin salts. Hydrochloride (HCl) remains the commercial form due to favorable crystallinity, but dicarboxylic acids enable pseudopolymorphs with tailored properties. Mechanochemical grinding of ciprofloxacin with succinic (C₄), glutaric (C₅), adipic (C₆), or pimelic (C₇) acids yields 1:1 salts with distinct hydration states [10]. X-ray diffraction reveals that longer aliphatic chains (e.g., pimelate) create expanded crystal lattices with higher water accessibility, accelerating dissolution. The glutarate salt exhibits 2.3-fold greater aqueous solubility than ciprofloxacin hydrochloride hexahydrate, attributed to reduced lattice energy and improved solvent interaction via exposed carboxylic groups [10]. Hydrate stability correlates with counter-ion geometry: rigid dicarboxylates like phthalic acid form anhydrous salts, whereas flexible spacers (e.g., adipate) accommodate water channels. These principles guide salt selection for specialized formulations, such as pulmonary aerosols requiring rapid dissolution or implants needing sustained release.
Table 4: Properties of Ciprofloxacin Salts with Dicarboxylic Acids
Counter-Ion | Carbon Atoms | Crystal System | Water Channels | Solubility (mg/mL) |
---|---|---|---|---|
Succinate | 4 | Monoclinic | Limited | 12.8 ± 0.3 |
Glutarate | 5 | Triclinic | Helical | 18.9 ± 0.5 |
Adipate | 6 | Orthorhombic | Linear | 14.2 ± 0.4 |
Pimelate | 7 | Monoclinic | Zigzag | 9.7 ± 0.2 |
Hydrochloride | - | Monoclinic | Hexagonal | 8.2 ± 0.3 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1